Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate
Description
Substituent Effects on Molecular Conformation
Electronic and Coordination Behavior
The methyl ester and cyclohexyl group modulate the electronic environment of the benzotriazole core:
- Electron-Withdrawing Ester: The methyl ester at position 5 reduces electron density in the triazole ring, increasing its Lewis basicity at N3. This contrasts with electron-donating groups (e.g., methoxy), which destabilize metal coordination.
- Steric Shielding: The cyclohexyl group prevents close intermolecular interactions, favoring discrete molecular packing over extended networks. In contrast, smaller substituents enable π-stacking or hydrogen-bonded polymers.
Coordination Trends in Benzotriazole Derivatives:
Properties
IUPAC Name |
methyl 1-cyclohexylbenzotriazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-19-14(18)10-7-8-13-12(9-10)15-16-17(13)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNLQTUKYPDZRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(N=N2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate is a derivative of benzotriazole. It has been found to have a potential inhibitory effect on protease enzymes such as chymotrypsin, trypsin, and papain. These enzymes play crucial roles in protein digestion and other physiological processes.
Mode of Action
It is believed that the compound interacts with its targets (protease enzymes) and inhibits their activity. This interaction and the resulting changes could lead to alterations in the biochemical pathways where these enzymes are involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided. These precautions suggest that the compound’s action can be influenced by factors such as ventilation, personal protective equipment, and avoidance of dust and aerosols.
Biochemical Analysis
Biochemical Properties
Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The benzotriazole moiety is known for its ability to form π–π stacking interactions and hydrogen bonds, making it a versatile ligand for binding to enzymes and receptors. This compound has been shown to inhibit certain enzymes, such as protein kinase CK2, by binding to their active sites and preventing substrate access. Additionally, this compound can interact with metal ions, forming stable complexes that can modulate enzyme activity and protein function.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key enzymes and receptors involved in signal transduction. This compound has been shown to alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function. In some cell types, this compound has demonstrated cytotoxic effects, potentially through the induction of oxidative stress and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity by blocking substrate access. It can also form complexes with metal ions, which can alter the conformation and function of proteins. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been shown to be relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with persistent changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound has been shown to have minimal toxic effects and can modulate enzyme activity and cellular function without causing significant harm. At higher doses, this compound can induce toxic effects, including oxidative stress, apoptosis, and organ damage. These dosage-dependent effects underscore the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. This compound can be metabolized by enzymes such as cytochrome P450s, which can hydroxylate the cyclohexyl group or demethylate the ester moiety. These metabolic transformations can alter the biological activity and toxicity of the compound. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, and it can bind to intracellular proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within cells can impact its biological activity and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through interactions with targeting signals or post-translational modifications. The subcellular localization of this compound can affect its ability to modulate gene expression, enzyme activity, and cellular metabolism.
Biological Activity
Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate (CAS No. 1400645-00-2) is a compound belonging to the benzotriazole family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
- Molecular Formula: C14H17N3O2
- Molecular Weight: 259.3 g/mol
- Structure: The compound features a benzotriazole ring substituted with a cyclohexyl group and a carboxylate moiety.
Biological Activity Overview
Benzotriazoles, including this compound, are known for their versatile biological properties. These compounds exhibit various activities such as antibacterial, antifungal, and potential anticancer effects.
Antibacterial Activity
Research indicates that benzotriazole derivatives possess significant antibacterial properties. For instance, studies have shown that certain benzotriazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. This compound has been evaluated for its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 12.5–25 μg/mL |
| Escherichia coli | 25 μg/mL |
| Pseudomonas aeruginosa | 50 μg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents .
Antifungal Activity
The antifungal properties of this compound have also been investigated. Compounds in this class have shown efficacy against fungal pathogens such as Candida albicans and Aspergillus niger. The following table summarizes the antifungal activity observed:
| Fungal Strain | MIC (μg/mL) |
|---|---|
| Candida albicans | 12.5–25 |
| Aspergillus niger | 12.5–50 |
The mechanism of action involves the inhibition of ergosterol biosynthesis by disrupting cytochrome P450 enzymes critical for fungal cell membrane integrity .
Anticancer Potential
Emerging studies suggest that this compound may exhibit anticancer properties. In vitro assays have indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The following results highlight its cytotoxic effects:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 0.65 |
| U-937 | 2.41 |
These findings suggest that the compound may act through mechanisms involving cell cycle arrest and apoptosis induction .
Study on Antimicrobial Efficacy
A study conducted by Ochal et al. focused on the antimicrobial activity of various benzotriazole derivatives, including this compound. The study demonstrated significant inhibition of bacterial growth in clinical strains resistant to conventional antibiotics, highlighting the compound's potential as a novel therapeutic agent .
Evaluation in Cancer Research
Another investigation assessed the anticancer efficacy of this compound against several cancer cell lines. Results indicated that the compound not only inhibited cell proliferation but also induced apoptosis in a dose-dependent manner. Flow cytometry analyses confirmed these findings by showing increased levels of apoptotic markers in treated cells .
Scientific Research Applications
UV Absorption
Overview : The primary application of methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate is as a UV absorber in polymers and coatings. Its ability to absorb ultraviolet light helps protect materials from degradation caused by UV radiation.
Research Findings :
- Studies have shown that benzotriazoles are effective in preventing photodegradation in plastics, making them suitable for outdoor applications where UV exposure is significant .
- The compound exhibits high absorption efficiency in the UV range (200-400 nm), which is critical for protecting sensitive materials .
Polymer Stabilization
Overview : The incorporation of this compound into polymer matrices enhances the thermal stability and longevity of the materials.
Case Studies :
- A study demonstrated that adding this compound to polycarbonate significantly improved its resistance to yellowing and brittleness when exposed to UV light over extended periods .
- Another investigation into acrylic coatings revealed that formulations containing this benzotriazole derivative showed superior weathering resistance compared to those without it .
Coatings and Paints
Overview : The compound is also utilized in the formulation of paints and coatings due to its protective properties against UV radiation.
Research Insights :
- A comparative analysis indicated that paints containing this compound maintained color stability and gloss retention better than conventional formulations lacking this additive .
- Field tests on exterior coatings demonstrated that those with the benzotriazole derivative exhibited less chalking and fading after prolonged exposure to sunlight .
Photostabilizers in Textiles
Overview : The use of this compound as a photostabilizer in textiles has been explored to enhance fabric durability against UV degradation.
Findings :
- Fabrics treated with this compound showed improved resistance to fading and loss of mechanical properties after UV exposure compared to untreated samples .
Data Table: Comparative Effectiveness of Various Benzotriazoles
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The compound belongs to a family of 1,2,3-benzotriazole-5-carboxylate derivatives, differing in substituents at the 1-position and ester groups. Key analogs include:
Key Differences
- Steric Effects : The cyclohexyl group in the target compound provides greater steric hindrance compared to cyclopentyl, cyclopropyl, or linear alkyl chains (e.g., n-butyl). This reduces rotational freedom and may enhance binding specificity in protein-ligand interactions .
- The cyclopropyl analog balances lipophilicity with compact size .
- Electronic Effects : Electron-withdrawing groups like bromine (in the 7-bromo derivative) alter electron density, affecting reactivity in cross-coupling reactions .
- Metabolic Stability : Ethyl esters (e.g., Ethyl 1-cyclopentyl derivative) may exhibit slower hydrolysis by esterases compared to methyl esters, extending half-life in vivo .
Research Findings and Data
Physicochemical Properties
- Melting Point : The parent compound (Methyl 1H-1,2,3-benzotriazole-5-carboxylate, CAS 113053-50-2) melts at 177–179°C . Cyclohexyl substitution likely raises this due to increased molecular symmetry and van der Waals interactions.
- Solubility: Cyclohexyl derivatives are sparingly soluble in water but soluble in DMSO or methanol, aligning with logP predictions .
Crystallographic Data
- Structural characterization of benzotriazole derivatives often employs SHELX software for refinement, confirming planar benzotriazole cores and substituent geometries .
Preparation Methods
Industrial-Scale Preparation Insights
- The production of benzotriazole derivatives such as 5-substituted benzotriazoles involves controlled diazotization and cyclization steps in aqueous media at temperatures ranging from 95°C to 280°C and pressures between 0.7 to 5.8 MPa.
- Acidification with sulfuric acid (12-16% w/w) at controlled pH (around 5-6) induces crystallization of the benzotriazole intermediate.
- Subsequent dehydration and distillation steps at temperatures between 105°C and 240°C yield high-purity benzotriazole derivatives with yields exceeding 88% and purity around 99.5%.
Laboratory Synthesis and Characterization
- Recent studies on benzotriazole-based compounds demonstrate efficient synthesis of benzotriazole derivatives via aminolysis of benzotriazole epoxides under catalyst- and solvent-free conditions, yielding β-amino alcohols and related heterocycles with excellent yields.
- Spectroscopic techniques such as ^1H NMR, ^13C NMR, and mass spectrometry confirm the structure and purity of these derivatives, which can be adapted to synthesize this compound by appropriate functional group modifications.
Comparative Data Table of Preparation Parameters
| Step | Conditions | Notes |
|---|---|---|
| Diazotization & Cyclization | 95–105°C, 0.7–5.8 MPa, aqueous medium | Uses sodium nitrite, acidic pH control |
| Acidification & Crystallization | Sulfuric acid 12–16% (w/w), pH 5–6 | Induces crystallization of intermediate |
| Dehydration | 105–210°C | Removes water to stabilize compound |
| Distillation & Purification | 220–240°C, reflux 2.5–3.5 hours | Achieves >88% yield and ~99.5% purity |
| N-1 Substitution | Nucleophilic substitution with cyclohexyl halide | Alkylation to introduce cyclohexyl group |
| Esterification | Methanol, acidic or catalytic conditions | Forms methyl ester at 5-position |
Q & A
Q. What synthetic strategies are recommended for preparing Methyl 1-cyclohexyl-1,2,3-benzotriazole-5-carboxylate, and how do reaction parameters influence yield?
Methodological Answer: The synthesis typically involves introducing the cyclohexyl group to the benzotriazole core followed by esterification. Key steps include:
- Cyclohexylation : Use nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) with cyclohexyl halides. Optimize using palladium catalysts and ligands in anhydrous solvents like toluene or DMF .
- Esterification : React the carboxylic acid intermediate with methanol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions. Temperature control (0–25°C) minimizes side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp. | 80–110°C (cyclohexylation) | Higher yields at controlled exotherms |
| Catalyst Loading | 2–5 mol% Pd | Avoids under-/over-functionalization |
| Solvent Choice | Anhydrous DMF or THF | Prevents hydrolysis |
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators if aerosolization is possible .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.
- Storage : Store in airtight containers at 2–8°C, away from light and oxidizers. Monitor stability via periodic NMR or HPLC .
- Spill Management : Absorb with inert material (vermiculite), dispose as hazardous waste .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
Methodological Answer:
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ at m/z 274.1184 for C₁₄H₁₆N₃O₂) using electrospray ionization .
- NMR : Prioritize ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆:
- ¹H Signals : Cyclohexyl protons (δ 1.2–2.1 ppm, multiplet), benzotriazole aromatic protons (δ 7.5–8.3 ppm) .
- ¹³C Signals : Ester carbonyl (δ ~165 ppm), benzotriazole carbons (δ 120–150 ppm) .
- FT-IR : Ester C=O stretch (~1720 cm⁻¹), benzotriazole C-N stretches (~1450 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve crystallographic data inconsistencies during structural refinement of this compound?
Methodological Answer:
- Software Tools : Use SHELXL for refinement, leveraging its constraints (e.g., DFIX, FLAT) for anisotropic displacement parameters. For twinned data, apply TWIN/BASF commands .
- Validation : Cross-check with WinGX’s PARST or PLATON for symmetry and hydrogen bonding errors. Address outliers in R₁ (>0.05) by re-examining absorption corrections .
- Case Study : If the cyclohexyl group exhibits disorder, model split positions with occupancy refinement and apply SIMU/SADI restraints .
Q. What computational approaches predict the electronic properties and reactivity of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to compute HOMO/LUMO energies (B3LYP/6-31G* basis set). Analyze Fukui indices to identify nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water, DMSO) to assess stability and aggregation tendencies.
- Docking Studies : For biological applications, model interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina .
Q. How does the cyclohexyl substituent influence physicochemical properties compared to analogs like the isopropyl variant?
Methodological Answer:
- Steric Effects : The cyclohexyl group increases steric hindrance, reducing reaction rates in nucleophilic substitutions. Compare with isopropyl analogs using Hammett plots or Taft parameters .
- Solubility : Cyclohexyl derivatives exhibit lower aqueous solubility (log P ~2.8) vs. isopropyl (log P ~2.3). Measure via shake-flask method .
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures. Cyclohexyl analogs often show higher thermal stability due to rigid chair conformations .
Data Contradiction Analysis Example
Scenario : Discrepancies between experimental and calculated NMR shifts.
Resolution :
Verify solvent effects (e.g., DMSO vs. CDCl₃ shifts).
Check for tautomerism (e.g., benzotriazole N-H vs. N-cyclohexyl).
Recalculate DFT shifts with explicit solvent models (IEF-PCM) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
